molecular formula C₂₄H₂₅FN₂O₄ B1154636 Iloperidone 3,4-Dehydropiperidine

Iloperidone 3,4-Dehydropiperidine

Cat. No.: B1154636
M. Wt: 424.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iloperidone is an atypical antipsychotic approved for schizophrenia and bipolar I disorder. Its chemical structure includes a benzoxazole core attached to a fluorine atom and a piperidine ring, with the 3,4-dehydropiperidine moiety representing a key pharmacophore . The dehydropiperidine group is critical for its receptor binding profile, particularly dopamine D2 and serotonin 5-HT2A antagonism, which underpins its therapeutic efficacy . Iloperidone forms an active metabolite, P88, which shares similar receptor affinities . The 3,4-dehydropiperidine scaffold is also observed in other psychotropic agents, enabling comparisons of structural, metabolic, and clinical properties.

Properties

Molecular Formula

C₂₄H₂₅FN₂O₄

Molecular Weight

424.46

Synonyms

1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)-5,6-dihydropyridin-1(2H)-yl)propoxy)-3-methoxyphenyl)ethanone

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

Iloperidone 3,4-Dehydropiperidine

  • Contains a benzoxazole ring fused to a piperidine derivative with a 3,4-unsaturation (dehydropiperidine).

Analogous Compounds

  • Risperidone : Shares a benzisoxazole core but incorporates a tetrahydropyridopyrimidone ring instead of dehydropiperidine .
  • Cinnamic Acid Derivatives : Synthesized via ruthenium hydride-catalyzed isomerization, yielding 3,4-dehydropiperidine-2-one derivatives (e.g., compound 9 in Scheme 7) .
  • Haloperidol: A butyrophenone-class antipsychotic with a piperidine ring but lacking unsaturated modifications .

Pharmacological and Metabolic Comparisons

Cytochrome P450 (CYP) Interactions

  • Iloperidone: Inhibits CYP2D6 (competitive) and CYP3A4 (non-competitive) in vitro . Chronic treatment in rats reduces hepatic CYP1A, CYP2B, and CYP3A activity but increases CYP2E1 .
  • Risperidone : Metabolized by CYP2D6 to 9-hydroxyrisperidone, a pharmacologically active metabolite.

Table 2: CYP Enzyme Interactions

Compound CYP Inhibition (Type) CYP Substrate Clinical Implications
Iloperidone CYP2D6 (competitive), CYP3A4 (non-competitive) CYP3A4, CYP2D6 Risk of drug-drug interactions
Risperidone None CYP2D6, CYP3A4 Metabolism affected by CYP2D6 status
Haloperidol None CYP3A4, CYP2D6 Dose adjustments in poor metabolizers

Neuroendocrine Effects

  • Iloperidone : Reduces growth hormone (GH), corticosterone, and GHRH while increasing triiodothyronine (T3) in rats .
  • Olanzapine : Associated with elevated prolactin and metabolic syndrome in humans .

Clinical Efficacy and Tolerability

Symptom Reduction (PANSS-T Scores)

  • Iloperidone :
    • Week 52: Least-squared mean (LSM) change from baseline = -32.3 .
    • Early PANSS-T reduction (Week 2) predicts long-term efficacy .
  • Haloperidol : Comparable LSM change (-31.2) at Week 52 .

Discontinuation Rates

  • Iloperidone : 74% discontinuation rate over 18 months (vs. 64% for olanzapine) .
  • Olanzapine : Superior retention due to efficacy but higher metabolic side effects .

Table 3: Clinical Outcomes

Compound PANSS-T Reduction (Week 52) Discontinuation Rate (18 Months) Key Adverse Effects
Iloperidone -32.3 74% Weight gain, orthostasis
Haloperidol -31.2 75% Extrapyramidal symptoms
Olanzapine -33.0 (Week 6) 64% Metabolic syndrome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.